molecular formula C16H20F2N2O B15114544 1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine

Katalognummer: B15114544
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: UGWGECNHCSGBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a difluorocyclobutanecarbonyl group and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine typically involves the following steps:

    Formation of the Difluorocyclobutanecarbonyl Group: This can be achieved through the reaction of a suitable cyclobutane derivative with a fluorinating agent under controlled conditions.

    Attachment to the Piperazine Ring: The difluorocyclobutanecarbonyl group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as acting as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,3-Difluorocyclobutanecarbonyl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.

    1-(3,3-Difluorocyclobutanecarbonyl)-4-(4-methylphenyl)piperazine: Similar structure with the methyl group in a different position on the phenyl ring.

    1-(3,3-Difluorocyclobutanecarbonyl)-4-(2-methylphenyl)piperazine: Similar structure with the methyl group in another position on the phenyl ring.

Uniqueness

1-(3,3-Difluorocyclobutanecarbonyl)-4-(3-methylphenyl)piperazine is unique due to the specific positioning of the difluorocyclobutanecarbonyl and methylphenyl groups on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C16H20F2N2O

Molekulargewicht

294.34 g/mol

IUPAC-Name

(3,3-difluorocyclobutyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H20F2N2O/c1-12-3-2-4-14(9-12)19-5-7-20(8-6-19)15(21)13-10-16(17,18)11-13/h2-4,9,13H,5-8,10-11H2,1H3

InChI-Schlüssel

UGWGECNHCSGBIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CC(C3)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.